
L-Prolyl-L-alanyl-L-seryl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid typically involves multiple steps, each requiring precise control of reaction conditions to ensure the desired stereochemistry. One common approach is the Strecker synthesis, which involves the formation of α-aminonitriles followed by hydrolysis to yield the corresponding amino acids . This method is promoted by acid and requires the generation of hydrogen cyanide in situ from cyanide salts.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For example, metal-free catalytic systems using sodium iodide have been reported to achieve high yields in the selective transformation of bio-based lactic acid to propionic acid . Such methods can be adapted for the synthesis of more complex compounds like (S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide groups can be reduced to amines under appropriate conditions.
Substitution: The carboxyl group can participate in esterification reactions with alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Acid catalysts like sulfuric acid or ion exchange resins can facilitate esterification reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amide groups can produce primary amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its chiral centers make it useful in studying stereochemistry and enzyme interactions.
Industry: It can be used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, influencing processes like signal transduction and metabolic regulation. The exact pathways and targets depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propionic acid: A simpler analog with fewer functional groups.
Pyrrolidine-2-carboxylic acid: Shares the pyrrolidine ring structure.
Lactic acid: Contains a hydroxyl group and a carboxyl group but lacks the amide functionalities.
Uniqueness
(S)-2-((S)-3-Hydroxy-2-((S)-2-((S)-pyrrolidine-2-carboxamido)propanamido)propanamido)propanoic acid is unique due to its multiple chiral centers and functional groups, which confer specific stereochemical properties and reactivity. This makes it a valuable compound for studying complex biochemical interactions and developing specialized pharmaceuticals.
Eigenschaften
CAS-Nummer |
918661-84-4 |
|---|---|
Molekularformel |
C14H24N4O6 |
Molekulargewicht |
344.36 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H24N4O6/c1-7(16-12(21)9-4-3-5-15-9)11(20)18-10(6-19)13(22)17-8(2)14(23)24/h7-10,15,19H,3-6H2,1-2H3,(H,16,21)(H,17,22)(H,18,20)(H,23,24)/t7-,8-,9-,10-/m0/s1 |
InChI-Schlüssel |
JDZDMCVZNSHHNJ-XKNYDFJKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1 |
Kanonische SMILES |
CC(C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dicyclohexyl(3'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12894213.png)
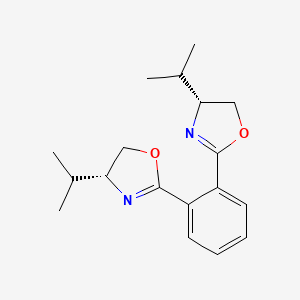
![[(5R)-3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894227.png)
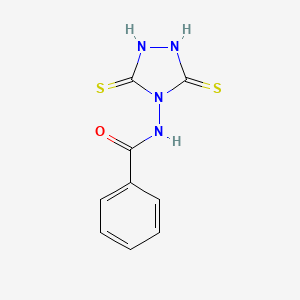

![ethyl 5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylate](/img/structure/B12894247.png)
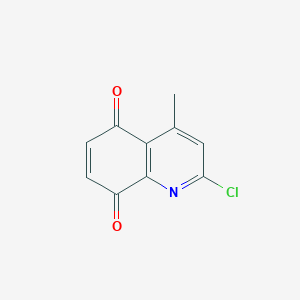

![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)
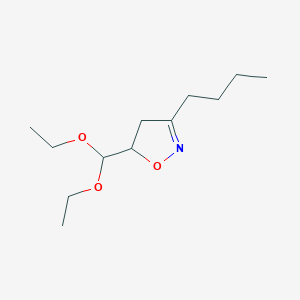

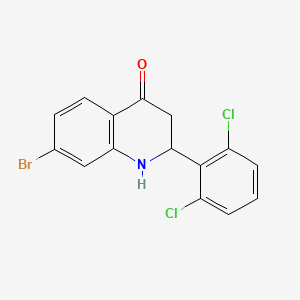
![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
